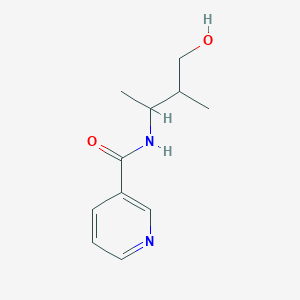![molecular formula C13H19BrN2O2 B6641356 4-bromo-N-[4-(hydroxymethyl)cyclohexyl]-1-methylpyrrole-2-carboxamide](/img/structure/B6641356.png)
4-bromo-N-[4-(hydroxymethyl)cyclohexyl]-1-methylpyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-[4-(hydroxymethyl)cyclohexyl]-1-methylpyrrole-2-carboxamide, also known as BRL-15572, is a potent and selective inhibitor of the fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down fatty acid amides, which are endogenous signaling molecules that regulate pain, inflammation, and other physiological processes. Inhibition of FAAH has been shown to have analgesic, anti-inflammatory, and anxiolytic effects, making BRL-15572 a promising candidate for the treatment of various diseases.
Wirkmechanismus
4-bromo-N-[4-(hydroxymethyl)cyclohexyl]-1-methylpyrrole-2-carboxamide inhibits FAAH, which leads to an increase in the levels of endogenous fatty acid amides, such as anandamide and oleoylethanolamide. These fatty acid amides activate cannabinoid receptors and other receptors, leading to the analgesic, anti-inflammatory, and anxiolytic effects observed with 4-bromo-N-[4-(hydroxymethyl)cyclohexyl]-1-methylpyrrole-2-carboxamide treatment.
Biochemical and Physiological Effects:
4-bromo-N-[4-(hydroxymethyl)cyclohexyl]-1-methylpyrrole-2-carboxamide has been shown to increase the levels of endogenous fatty acid amides in various tissues, including the brain, spinal cord, and peripheral tissues. This leads to activation of cannabinoid receptors and other receptors, resulting in the observed analgesic, anti-inflammatory, and anxiolytic effects. 4-bromo-N-[4-(hydroxymethyl)cyclohexyl]-1-methylpyrrole-2-carboxamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-bromo-N-[4-(hydroxymethyl)cyclohexyl]-1-methylpyrrole-2-carboxamide in lab experiments is its high potency and selectivity for FAAH inhibition. This allows for precise modulation of endogenous fatty acid amide levels without affecting other signaling pathways. However, 4-bromo-N-[4-(hydroxymethyl)cyclohexyl]-1-methylpyrrole-2-carboxamide has limited solubility in aqueous solutions, which can make dosing and administration challenging in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on 4-bromo-N-[4-(hydroxymethyl)cyclohexyl]-1-methylpyrrole-2-carboxamide. One area of interest is its potential therapeutic applications in various diseases, such as chronic pain, inflammation, and anxiety disorders. Additionally, there is a need for further studies on the pharmacokinetics and safety of 4-bromo-N-[4-(hydroxymethyl)cyclohexyl]-1-methylpyrrole-2-carboxamide in humans. Finally, there is a need for the development of more potent and selective FAAH inhibitors with improved solubility and pharmacokinetic properties.
Synthesemethoden
4-bromo-N-[4-(hydroxymethyl)cyclohexyl]-1-methylpyrrole-2-carboxamide was first synthesized by researchers at GlaxoSmithKline using a multi-step synthesis process. The synthesis involved the reaction of 4-bromo-2-cyanopyrrole with cyclohexylmagnesium bromide to form 4-bromo-N-cyclohexylpyrrole-2-carboxamide. This intermediate was then reacted with formaldehyde and sodium borohydride to form 4-bromo-N-[4-(hydroxymethyl)cyclohexyl]pyrrole-2-carboxamide. Finally, the hydroxymethyl group was protected with a tert-butyldimethylsilyl group, and the methyl group was introduced using iodomethane to form the final product, 4-bromo-N-[4-(hydroxymethyl)cyclohexyl]-1-methylpyrrole-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-[4-(hydroxymethyl)cyclohexyl]-1-methylpyrrole-2-carboxamide has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to have analgesic effects in various pain models, including inflammatory pain, neuropathic pain, and cancer pain. It has also been shown to have anti-inflammatory effects in models of acute and chronic inflammation. Additionally, 4-bromo-N-[4-(hydroxymethyl)cyclohexyl]-1-methylpyrrole-2-carboxamide has been shown to have anxiolytic effects in models of anxiety.
Eigenschaften
IUPAC Name |
4-bromo-N-[4-(hydroxymethyl)cyclohexyl]-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O2/c1-16-7-10(14)6-12(16)13(18)15-11-4-2-9(8-17)3-5-11/h6-7,9,11,17H,2-5,8H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCYDSNSWOTQIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)NC2CCC(CC2)CO)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-[4-(hydroxymethyl)cyclohexyl]-1-methylpyrrole-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[(6-fluoro-2,3-dihydro-1H-inden-1-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B6641274.png)
![Quinolin-2-yl-[4-(2,2,2-trifluoro-1-hydroxyethyl)piperidin-1-yl]methanone](/img/structure/B6641282.png)
![3-[(1,2,3,4-Tetrahydronaphthalen-2-ylamino)methyl]thiolan-3-ol](/img/structure/B6641285.png)
![[3-[(6-Phenyl-7-azabicyclo[4.2.0]octan-7-yl)methyl]oxetan-3-yl]methanol](/img/structure/B6641306.png)
![2-hydroxy-N-[3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylamino]phenyl]acetamide](/img/structure/B6641311.png)
![N-[3-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl]-2-(2,2,2-trifluoroethoxy)acetamide](/img/structure/B6641323.png)
![N-[1-(2-hydroxycyclohexyl)piperidin-4-yl]-1H-indazole-3-carboxamide](/img/structure/B6641333.png)
![N-[4-(hydroxymethyl)cyclohexyl]-4-oxo-3H-phthalazine-1-carboxamide](/img/structure/B6641336.png)
![N-[4-(hydroxymethyl)cyclohexyl]-5-methyl-2-pyrrolidin-1-ylbenzamide](/img/structure/B6641338.png)
![N-[4-(hydroxymethyl)cyclohexyl]-4-oxo-3-propan-2-ylphthalazine-1-carboxamide](/img/structure/B6641342.png)
![N-[4-(hydroxymethyl)cyclohexyl]-2-(tetrazol-1-yl)benzamide](/img/structure/B6641345.png)
![1-(4-fluorophenyl)-N-[4-(hydroxymethyl)cyclohexyl]pyrazole-3-carboxamide](/img/structure/B6641353.png)

